Potassium (2-cyanophenyl)trifluoroborate

Aqueous cross-coupling PET imaging precursors Hydrolytic stability

This bench-stable, monomeric organotrifluoroborate serves as a masked boronic acid equivalent for Suzuki-Miyaura cross-coupling. The ortho-cyano group enhances aqueous hydrolytic stability versus standard boronic acids, suppressing protodeboronation for higher yields with valuable coupling partners. Its defined monomeric nature eliminates anhydride variability, ensuring precise stoichiometric control and batch-to-batch consistency—critical for process validation. Ideal for direct installation of the ortho-cyanophenyl pharmacophore in biaryl drug candidates and parallel synthesis. Available in high purity with global shipping.

Molecular Formula C7H4BF3KN
Molecular Weight 209.02 g/mol
CAS No. 929038-12-0
Cat. No. B1463226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium (2-cyanophenyl)trifluoroborate
CAS929038-12-0
Molecular FormulaC7H4BF3KN
Molecular Weight209.02 g/mol
Structural Identifiers
SMILES[B-](C1=CC=CC=C1C#N)(F)(F)F.[K+]
InChIInChI=1S/C7H4BF3N.K/c9-8(10,11)7-4-2-1-3-6(7)5-12;/h1-4H;/q-1;+1
InChIKeyJGENEVUNRFCCKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium (2-Cyanophenyl)trifluoroborate (CAS 929038-12-0): High-Stability Organotrifluoroborate for Controlled Suzuki-Miyaura Cross-Coupling and Nucleophilic Arylation


Potassium (2-cyanophenyl)trifluoroborate (CAS 929038-12-0), with the molecular formula C₇H₄BF₃KN and a molecular weight of 209.02 g/mol , is a bench-stable, monomeric organotrifluoroborate reagent. It belongs to a class of compounds that serve as stable, masked boronic acid equivalents [1], enabling efficient carbon-carbon bond formation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This compound is a solid at room temperature and is typically supplied with a purity of ≥95% or ≥97% .

Why Generic Substitution of Potassium (2-Cyanophenyl)trifluoroborate (CAS 929038-12-0) Fails: Stability, Monomeric Nature, and Ortho-Cyano Electronic Effects


While the potassium organotrifluoroborate family shares general advantages over boronic acids—such as enhanced air and moisture stability [1]—the specific identity of the aryl substituent is critical to performance. Substituting Potassium (2-cyanophenyl)trifluoroborate with a different isomer, like the 4-cyanophenyl variant, alters the electronic and steric properties of the aryl group, which can dramatically affect reactivity, yield, and selectivity in cross-coupling reactions [2]. Furthermore, the presence of the ortho-cyano group influences the hydrolytic stability of the trifluoroborate, with Hammett analysis demonstrating that electron-withdrawing substituents enhance kinetic stability in aqueous environments [3]. The monomeric nature of trifluoroborates also enables precise stoichiometric control, avoiding issues associated with boronic acid oligomerization and ensuring reproducible results .

Quantitative Evidence Guide for Potassium (2-Cyanophenyl)trifluoroborate (CAS 929038-12-0): Differentiated Performance Data


Enhanced Hydrolytic Stability vs. Boronic Acid Derivatives Due to Ortho-Cyano Group

The presence of the electron-withdrawing ortho-cyano group on Potassium (2-cyanophenyl)trifluoroborate significantly enhances its hydrolytic stability relative to the corresponding boronic acid and to trifluoroborates lacking this substitution. A Hammett analysis of aryltrifluoroborate solvolysis rates in aqueous media established a log-linear correlation with standard σ-values (ρ ≈ -1), demonstrating that electron-withdrawing groups like cyano slow the rate-determining loss of the first fluoride ion [1]. This translates to a quantifiable increase in half-life under physiological or aqueous reaction conditions, making the compound a superior choice for reactions requiring prolonged exposure to water.

Aqueous cross-coupling PET imaging precursors Hydrolytic stability

Defined Monomeric Stoichiometry vs. Boronic Acid Anhydride/Oligomer Mixtures

Potassium (2-cyanophenyl)trifluoroborate exists as a defined, monomeric tetracoordinated borate species, in contrast to its corresponding boronic acid (2-cyanophenylboronic acid), which is known to form variable amounts of its anhydride (boroxine) . This oligomerization of boronic acids introduces uncertainty into reaction stoichiometry and can lead to irreproducible yields. The monomeric nature of the trifluoroborate ensures that the exact molar quantity of the active coupling partner is delivered, enabling precise control over reaction equivalents [1].

Suzuki-Miyaura cross-coupling Reaction stoichiometry Boronic acid surrogates

Suppressed Protodeboronation Side Reaction vs. Boronic Acid

A major limitation of arylboronic acids in Suzuki-Miyaura couplings is the competing protodeboronation side reaction, which leads to the loss of the aryl group and reduced yields. Potassium organotrifluoroborates, including the 2-cyanophenyl derivative, are significantly less prone to protodeboronation under standard coupling conditions. This is a well-documented, class-wide advantage [1]. While direct comparative yield data for this specific compound is not available in the public literature, the fundamental mechanism of the trifluoroborate as a 'masked' boronic acid necessitates in situ hydrolysis, which slows the overall protodeboronation pathway and typically results in higher yields of the desired biaryl product [2].

Suzuki-Miyaura cross-coupling Protodeboronation Reaction yield

Bench and Air Stability Advantage Over Boronic Acid

Potassium (2-cyanophenyl)trifluoroborate is a bench-stable solid that can be stored at room temperature indefinitely without special precautions against air or moisture [1]. This is in stark contrast to many arylboronic acids, which can be hygroscopic, prone to oxidation, and may require storage under inert atmosphere or refrigeration [2]. As a class, potassium aryltrifluoroborates are known to be 'considerably more shelf-stable and resistant to oxidative side reactions' than the corresponding boronic acids/esters [3]. This superior stability simplifies handling and reduces the risk of reagent degradation, ensuring consistent performance over time.

Reagent storage Operational simplicity Air-stable reagents

Recommended Application Scenarios for Potassium (2-Cyanophenyl)trifluoroborate (CAS 929038-12-0)


Synthesis of Ortho-Cyano Biaryl Motifs in Drug Discovery

This compound is ideally suited for the synthesis of biaryl drug candidates containing an ortho-cyano substituent. The cyano group is a common pharmacophore, and its ortho-substitution can create specific conformational preferences and modulate metabolic stability. Using Potassium (2-cyanophenyl)trifluoroborate in a Suzuki-Miyaura coupling with a heteroaryl halide allows for the direct and reliable installation of this motif. The reagent's air stability simplifies parallel synthesis efforts, while its monomeric nature ensures consistent results across multiple library members . The suppressed protodeboronation relative to the boronic acid is particularly valuable when coupling to expensive, complex halides, maximizing the yield of the desired product and minimizing waste [1].

Process Chemistry Scale-Up Where Precise Stoichiometry is Critical

In a process chemistry setting, the defined, monomeric nature of Potassium (2-cyanophenyl)trifluoroborate provides a crucial advantage over the corresponding boronic acid, which often contains variable amounts of anhydride . This ensures that the exact molar equivalents are used in the reaction, eliminating a source of batch-to-batch variability and simplifying process validation. The enhanced hydrolytic stability of the electron-poor trifluoroborate also makes it more robust to the aqueous reaction conditions often employed in large-scale Suzuki couplings, leading to more consistent yields and simplified purification [1].

Academic Research in Aqueous and Ligand-Free Suzuki-Miyaura Coupling

The class of potassium aryltrifluoroborates has been shown to be effective in ligand-free, palladium-catalyzed Suzuki-Miyaura reactions in aqueous media . Potassium (2-cyanophenyl)trifluoroborate is a suitable candidate for exploring these 'greener' reaction conditions. Its ortho-cyano group provides a distinct electronic profile for studying substituent effects on reaction rates and selectivity. Furthermore, the enhanced kinetic stability of the trifluoroborate in water, due to the electron-withdrawing cyano group, makes it a more reliable partner for aqueous reactions compared to the corresponding boronic acid [1].

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